Cafaminol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cafaminol also known as methylcoffanolamine, is a vasoconstrictor and anticatarrhal of the methylxanthine family related to caffeine which is used as a nasal decongestant
Scientific Research Applications
Interaction with Human Serum Albumin
Cafaminol, known as methylcoffanolamine, a vasoconstrictor and anticatarrhal of the methylxanthine family, has been studied for its interactions with human serum albumin (HSA). Using spectroscopic and molecular modeling techniques, it was found that Cafaminol binds to the site I of HSA through van der Waals and hydrogen bonding interactions. This binding is an enthalpy-driven process, indicating a static quenching mechanism for the fluorescence quenching of HSA in the presence of Cafaminol (Parvizi et al., 2021).
Modulatory Effects on Methotrexate-Induced Cytogenotoxicity
Cafaminol has also been examined for its modulatory effects on methotrexate-induced cytogenotoxicity. Higher doses of Cafaminol were found to protect mouse bone marrow cells from the cytogenotoxic effects of methotrexate, suggesting its potential role in bi-modulation of the effects of antineoplastic drugs (Choudhury & Palo, 2004).
Influence on Finite Dose Permeation in Relation to Drug Type
The influence of Cafaminol on finite dose permeation, particularly in relation to different drug types applied to the skin, has been investigated. It was found that the permeation of caffeine is strongly dependent on the application area, and this effect may vary depending on the drug's physicochemical characteristics, influencing skin absorption (Hahn et al., 2012).
Anti-Diarrheal Activity
Furthermore, the anti-diarrheal activity of Cafaminol has been studied. It has shown significant anti-diarrheal effects and can strengthen the anti-diarrheal effect of loperamide in castor oil-induced diarrheal mice. Protein 6FH5 might be a key conformor for Cafaminol in the treatment of diarrhea (Faria et al., 2020).
properties
CAS RN |
30924-31-3 |
---|---|
Product Name |
Cafaminol |
Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
8-[2-hydroxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h17H,5-6H2,1-4H3 |
InChI Key |
ZGNRRVAPHPANFI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |
Appearance |
Solid powder |
melting_point |
105.0 °C |
Other CAS RN |
30924-31-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cafaminol; Cafaminolum; G 1; G-1; G1; Methylcoffanolamine; Rhinetten; Rhinoptil; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.